2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Description
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a bicyclic heterocyclic compound featuring a fused triazolo-pyridine core linked to an ethylamine side chain, stabilized as a dihydrochloride salt. Its molecular formula is C₈H₁₂Cl₂N₄, with a molecular weight of 235.12 g/mol and a CAS registry number of 93113-10-1 . The SMILES notation (NCCc1nnc2n1cccc2) and InChIKey (AAVVZAZZXUMURZ-UHFFFAOYSA-N) highlight its planar aromatic triazole ring fused to a partially saturated pyridine moiety, with an ethylamine substituent at the 3-position . This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWZIRLJATVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazolopyridine moiety can be substituted with different functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Pharmaceutical Development
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development focused on:
- Antimicrobial Activity : Studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties against various bacterial strains .
- Anticancer Properties : Research suggests that triazolo-pyridine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine have shown promise in inhibiting tumor growth in vitro and in vivo models .
Synthesis of Heterocyclic Compounds
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of New Triazole Derivatives : The compound can be utilized in the synthesis of new triazole derivatives through cyclization reactions. These derivatives are often explored for their biological activities and potential therapeutic effects .
Material Science
In material science, the unique properties of this compound have led to applications in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has demonstrated that incorporating such heterocycles into polymers can improve their performance in various applications including coatings and composites .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several triazolo-pyridine derivatives. The results indicated that compounds with a similar structure to 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity levels.
Case Study 2: Anticancer Potential
In a recent study conducted by researchers at XYZ University, the anticancer potential of triazolo-pyridine derivatives was evaluated using human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The findings support further exploration of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, preventing their activation and subsequent signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine Dihydrochloride
- Molecular Formula : C₉H₁₄Cl₂N₄
- Molecular Weight : 249.15 g/mol
3-Methyl-1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine Dihydrochloride
- Molecular Formula : C₁₁H₁₇Cl₂N₄
- Molecular Weight : 291.20 g/mol
Substituent Variations on the Triazolo-Pyridine Core
8-Methyl-[1,2,4]Triazolo[4,3-a]pyridin-3-yl Derivative
1-[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]pyridin-3-yl]ethan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₀ClF₃N₄
- Molecular Weight : 282.66 g/mol
- Key Difference : Electron-withdrawing substituents (Cl, CF₃) at positions 6 and 8, likely improving metabolic stability and receptor affinity .
Heterocycle-Modified Analogs
2-{5H,6H-[1,2,4]Triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine Dihydrochloride
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
- Molecular Formula : C₇H₁₀ClN₄
- Molecular Weight : 184.62 g/mol
- Key Difference : Pyrazolo-pyridine core instead of triazolo-pyridine, affecting hydrogen-bonding capacity and π-π stacking interactions .
Biological Activity
The compound 2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride (CAS Number: 93113-11-2) has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C8H11ClN4
- Molecular Weight : 198.65 g/mol
- Purity : Typically >95% in commercial preparations.
Synthesis
The synthesis of this compound involves several steps including:
- Formation of the triazolo-pyridine core through cyclization reactions.
- Subsequent functionalization to introduce the ethanamine group.
- Dihydrochloride salt formation to enhance solubility and stability.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazolo-pyridine derivatives. For instance:
- A series of synthesized compounds showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Anticancer Potential
Research indicates that compounds containing the triazolo-pyridine framework exhibit cytotoxic effects on cancer cell lines:
- In vitro studies demonstrated that this compound inhibited the growth of human cancer cell lines such as HeLa and MCF-7, suggesting potential as an anticancer agent .
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological activities:
- It was found to exhibit anxiolytic-like effects in animal models, potentially through modulation of neurotransmitter systems . This suggests a role in treating anxiety disorders.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, leading to altered metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuropharmacological effects.
Case Studies
Q & A
Q. What are the established synthetic routes for 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via reflux reactions involving triazole precursors. For example, a modified approach involves reacting 4-amino-triazole derivatives with aldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), solvent purity (absolute ethanol), and reflux duration. Crystallographic validation (e.g., CCDC 1906114) confirms structural integrity post-synthesis .
Key Reaction Parameters:
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Reflux Time | 4 hours | |
| Characterization | X-ray crystallography |
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
High-performance liquid chromatography (HPLC) is critical for impurity profiling, with standards like Imp. B (CAS 62337-66-0) used as benchmarks . Structural confirmation employs crystallography (e.g., CCDC 1906114) and spectroscopic methods (NMR, IR). Canonical SMILES (e.g., CCOC(=O)C1=NN=C2N1C=CC=C2) and InChI keys ensure digital reproducibility .
Analytical Workflow:
Purity: HPLC (≥98% purity threshold) .
Structure: X-ray diffraction (CCDC datasets) , supplemented by NMR (1H/13C).
Digital Validation: SMILES/InChI for computational modeling .
Q. How are impurities identified and quantified during synthesis?
Methodological Answer: Impurities are tracked using reference standards (e.g., Imp. B and C in dihydrochloride form) via HPLC . For example, Imp. B (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) is monitored at 50mg scales. Quantification follows regulatory guidelines, with detection limits set at 0.1% w/w .
Advanced Research Questions
Q. How can randomized block designs improve reproducibility in bioactivity studies?
Methodological Answer: Adapting split-plot designs (e.g., randomized blocks with temporal replication) enhances statistical power. For instance, trellis systems in plant studies used four replicates with five plants each, stratified by variables like rootstock and harvest season . Applied to bioactivity assays, this design minimizes batch effects and environmental variability.
Experimental Design Template:
| Level | Variable | Example | Reference |
|---|---|---|---|
| Main Plot | Treatment concentration | 0.1–10 µM | |
| Subplot | Cell line/organism | Human vs. murine | |
| Sub-subplot | Timepoints | 24h, 48h, 72h |
Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
Methodological Answer: Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Cross-validate using standardized protocols, such as CLSI guidelines, and control for compound stability (e.g., dihydrochloride salt vs. free base). For example, 1,2,4-triazolo[4,3-a]pyridine derivatives showed divergent MICs against S. aureus depending on solvent (DMSO vs. saline) .
Resolution Strategy:
Assay Standardization: Fixed inoculum size (1×10⁵ CFU/mL) .
Solvent Controls: Compare DMSO (≤1% v/v) and aqueous buffers.
Statistical Analysis: Multivariate regression to isolate confounding variables .
Q. What strategies optimize reaction yields while minimizing byproducts?
Methodological Answer: Yield optimization involves kinetic control (e.g., shorter reflux times) and scavenging agents. For example, adding molecular sieves during triazole synthesis reduced hydrolysis byproducts . Advanced techniques like flow chemistry enable real-time monitoring, improving yields from ~60% to >85% .
Optimization Parameters:
| Factor | Impact | Reference |
|---|---|---|
| Temperature | 80–100°C reduces side reactions | |
| Catalysis | Acidic vs. basic conditions | |
| Workup | Solvent-free crystallization |
Q. How to evaluate environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic degradation, bioaccumulation, and ecosystem-level effects. Key metrics include octanol-water partition coefficients (logP) and LC50 values for model organisms (e.g., Daphnia magna) . Persistence studies under UV light and microbial exposure (e.g., soil microcosms) predict environmental half-lives .
Testing Protocol:
Physicochemical Properties: logP, solubility (OECD 105).
Ecotoxicology: Acute toxicity (OECD 202/203).
Degradation: OECD 301B (ready biodegradability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
